Dimethyl 5-(hydroxymethyl)isophthalate CAS number
Dimethyl 5-(hydroxymethyl)isophthalate CAS number
An In-Depth Technical Guide to Dimethyl 5-(hydroxymethyl)isophthalate
Abstract
Dimethyl 5-(hydroxymethyl)isophthalate is a functionalized aromatic compound that serves as a critical building block in medicinal chemistry and materials science. Its unique trifunctional nature—possessing two methyl ester groups and a primary alcohol—offers a versatile platform for synthesizing more complex molecules, including dendrimers, polymers, and pharmacologically active agents. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthesis protocol, and known applications, with a particular focus on its relevance in drug development. The information herein is synthesized to provide both foundational knowledge and practical insights for professionals engaged in chemical research and innovation.
Compound Identification and Core Properties
Dimethyl 5-(hydroxymethyl)isophthalate is an organic compound distinguished by a central benzene ring substituted at positions 1, 3, and 5. The CAS number for this compound is 109862-53-5 .[1][2] Its structure is foundational to its utility as a versatile chemical intermediate.
Caption: Chemical structure of Dimethyl 5-(hydroxymethyl)isophthalate.
Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 109862-53-5 | [1][2] |
| IUPAC Name | dimethyl 5-(hydroxymethyl)benzene-1,3-dicarboxylate | [2] |
| Molecular Formula | C₁₁H₁₂O₅ | [1][2] |
| Synonyms | Dimethyl 5-(hydroxymethyl)benzene-1,3-dicarboxylate, 1,3-Benzenedicarboxylic acid, 5-(hydroxymethyl)-, 1,3-dimethyl ester | [1][2] |
| InChI Key | JMGDEIHUEMPLRO-UHFFFAOYSA-N | [2] |
| SMILES | COC(=O)C1=CC(=CC(=C1)CO)C(=O)OC | [2] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 224.21 g/mol | [1][2] |
| Appearance | White solid / powder (typical for related compounds) | |
| Purity | Typically available at ≥97% | [1] |
Synthesis and Purification Protocol
The synthesis of Dimethyl 5-(hydroxymethyl)isophthalate is most commonly achieved via a Fischer esterification of its parent carboxylic acid, 5-(hydroxymethyl)isophthalic acid, using methanol in the presence of an acid catalyst. This method is efficient and leverages readily available starting materials.
Causality of Experimental Choices
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Reactant Choice : Methanol serves as both the solvent and the esterifying agent. Using it in large excess drives the reaction equilibrium towards the product side, maximizing the yield as per Le Châtelier's principle.
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Catalyst : A strong acid like concentrated sulfuric acid is used to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the methanol.
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Temperature : The reaction is conducted under reflux to increase the reaction rate without losing the volatile methanol solvent.
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Work-up : The reaction mixture is poured into ice-cold water to precipitate the less polar ester product while the unreacted acid, catalyst, and excess methanol remain in the aqueous phase. Sodium bicarbonate is then added to neutralize the acidic catalyst and any remaining carboxylic acid, preventing re-hydrolysis of the ester.
Detailed Synthesis Workflow
Caption: Workflow for the synthesis and purification of the target compound.
Step-by-Step Methodology
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Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-(hydroxymethyl)isophthalic acid (1 equivalent).
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Reagent Addition : Add an excess of dry methanol (e.g., 20-30 equivalents) to the flask. While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
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Reflux : Heat the mixture to reflux (approximately 65-70°C) and maintain for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
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Precipitation : After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing ice-cold water. A white solid should precipitate.
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Neutralization : Slowly add a saturated solution of sodium bicarbonate to the aqueous mixture until effervescence ceases. This step neutralizes the sulfuric acid catalyst.
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Isolation : Collect the precipitated solid by vacuum filtration, washing the filter cake several times with cold deionized water to remove any residual salts and impurities.
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Drying and Purification : Dry the collected solid under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent system, such as a mixture of methanol and water.
Applications in Research and Drug Development
The strategic placement of two ester groups and a reactive hydroxyl group makes Dimethyl 5-(hydroxymethyl)isophthalate a valuable building block for creating molecules with precise architectures and functionalities.
Intermediate for Complex Molecules
The hydroxyl group provides a reactive site for further modification through reactions like etherification or esterification, while the diester functionalities can be hydrolyzed back to carboxylic acids or converted to other functional groups. This allows for the construction of more complex scaffolds. For instance, related isophthalate derivatives are used in the synthesis of sterically crowded polyether dendrons and other macromolecular structures.
Caption: Role as a versatile chemical building block.
Scaffold in Drug Discovery
Research has shown that certain 5-(hydroxymethyl)isophthalates can act as modulators of Protein Kinase C (PKC) activation.[4] PKC is a family of enzymes crucial to cellular signal transduction pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of PKC signaling is implicated in various diseases, including cancer.
Isophthalate derivatives have been found to exhibit antiproliferative and cytotoxic effects on cancer cells, such as HeLa human cervical cancer cells, suggesting their potential as scaffolds for developing novel anticancer agents.[4] The ability to easily modify the core isophthalate structure allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
Safety and Handling
While a specific Safety Data Sheet (SDS) for Dimethyl 5-(hydroxymethyl)isophthalate is not detailed in the provided results, data from closely related analogues like Dimethyl 5-hydroxyisophthalate and Diethyl 5-(hydroxymethyl)isophthalate can be used to infer handling precautions.
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Hazard Classification : Analogous compounds are classified as irritants.
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Causes skin irritation (H315).
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Causes serious eye irritation (H319).
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May cause respiratory irritation (H335).
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-
Precautionary Statements :
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Prevention : Avoid breathing dust. Wash skin thoroughly after handling. Use in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[5][6]
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Response :
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IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[6][7]
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IF ON SKIN: Wash with plenty of soap and water.[5]
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IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]
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-
-
Personal Protective Equipment (PPE) : Standard laboratory PPE should be used, including safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat. A dust mask (e.g., N95) is recommended when handling the powder.
It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this chemical.
References
- CP Lab Safety. (n.d.). Dimethyl 5-(hydroxymethyl)isophthalate, 97% Purity, C11H12O5, 1 gram.
- Sigma-Aldrich. (n.d.). Diethyl 5-(hydroxymethyl)isophthalate 98.
- Alfa Chemistry. (n.d.). CAS 181425-91-2 Diethyl 5-(hydroxymethyl)isophthalate.
- Parchem. (n.d.). Dimethyl 5-(hydroxymethyl)isophthalate (Cas 71974-03-3).
- PubChem. (n.d.). Dimethyl 5-(hydroxymethyl)isophthalate. National Center for Biotechnology Information.
- Sigma-Aldrich. (n.d.). Dimethyl 5-hydroxyisophthalate 98.
- ResearchGate. (n.d.). Synthesis procedure of three new dimethyl-5-hydroxy isophthalate esters.
- ResearchGate. (n.d.). Exploring the Polymorphic Accessibility of Halogen-Substituted Dimethyl Isophthalate Derivatives with Green Technology.
- Fisher Scientific. (2021). Safety Data Sheet - Dimethyl isophthalate.
- Thermo Fisher Scientific. (2025). Safety Data Sheet - 1,3-Benzenedicarboxylic acid, 5-hydroxy-, dimethyl ester.
- Fisher Scientific. (2021). Safety Data Sheet - 1,3-Benzenedicarboxylic acid, 5-hydroxy-, dimethyl ester.
- SIELC Technologies. (n.d.). Dimethyl 5-hydroxyisophthalate.
- ChemicalBook. (n.d.). Dimethyl isophthalate synthesis.
- Semantic Scholar. (2017). Synthesis of isophthalates from methyl coumalate.
- Sigma-Aldrich. (n.d.). Dimethyl 5-hydroxyisophthalate 98.
- PubChem. (n.d.). 1,3-Benzenedicarboxylic acid, 5-hydroxy-, 1,3-dimethyl ester. National Center for Biotechnology Information.
- CymitQuimica. (n.d.). CAS 1459-93-4: Dimethyl isophthalate.
- ChemicalBook. (n.d.). Dimethyl 5-nitroisophthalate synthesis.
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